N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
CAS No.: 1171359-83-3
Cat. No.: VC11964325
Molecular Formula: C21H26N6OS
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171359-83-3 |
|---|---|
| Molecular Formula | C21H26N6OS |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C21H26N6OS/c28-20(21(7-1-2-8-21)17-6-5-13-29-17)22-9-12-27-19-16(14-25-27)18(23-15-24-19)26-10-3-4-11-26/h5-6,13-15H,1-4,7-12H2,(H,22,28) |
| Standard InChI Key | HUBWZCSFLRYQAS-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C4=C(C=N3)C(=NC=N4)N5CCCC5 |
| Canonical SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C4=C(C=N3)C(=NC=N4)N5CCCC5 |
Introduction
N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds, specifically pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of a pyrrolidin-1-yl group enhances the compound's solubility and bioavailability, making it suitable for pharmaceutical applications.
Biological Activities
Pyrazolo[3,4-d]pyrimidine derivatives are known for their potential as anticancer and anti-inflammatory agents. The specific biological activities of N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide would depend on its ability to interact with biological targets such as enzymes or receptors involved in disease pathways.
| Biological Activity | Potential Use |
|---|---|
| Anticancer | Inhibiting tumor growth |
| Anti-inflammatory | Reducing inflammation |
Research Findings and Applications
While specific research findings on N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide are not available, compounds with similar structures have shown promise in pharmacological applications. The pyrazolo[3,4-d]pyrimidine core is known to inhibit kinases, which are crucial for cell signaling pathways, making these compounds candidates for developing therapeutic agents targeting diseases like cancer and inflammatory disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume